Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-
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Overview
Description
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is a coordination compound with the molecular formula C20H16CuF2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The ligand exchange reactions can occur, where the 1-(4-fluorophenyl)-1,3-butanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different biomolecules, affecting their structure and function. For example, it can bind to DNA and proteins, leading to changes in their activity and stability . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[1-(4-chlorophenyl)-1,3-butanedionato-O,O’]-
- Copper, bis[1-(4-bromophenyl)-1,3-butanedionato-O,O’]-
- Copper, bis[1-(4-methylphenyl)-1,3-butanedionato-O,O’]-
Uniqueness
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with other molecules. The presence of fluorine can also enhance the compound’s biological activity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C20H16CuF2O4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
copper;1-(4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/2C10H8FO2.Cu/c2*1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2*2-6H,1H3;/q2*-1;+2 |
InChI Key |
HZFACUFDIRTEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.[Cu+2] |
Origin of Product |
United States |
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